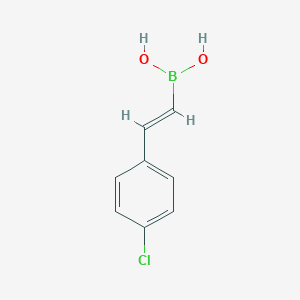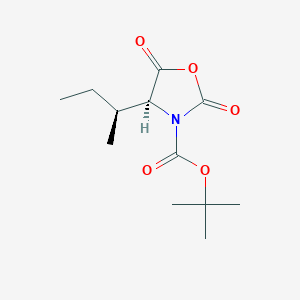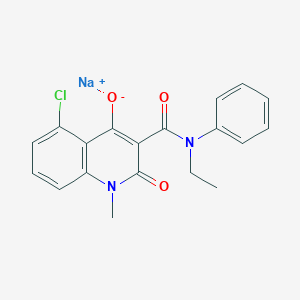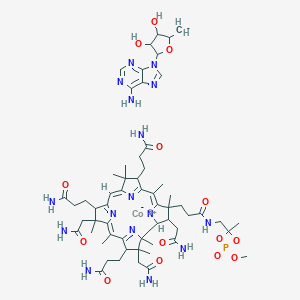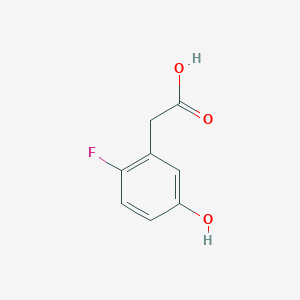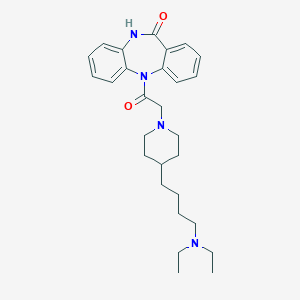
5-((4-(4-(Diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-(4-(Diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one, commonly known as DIBPD, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective ligand for the α2/α3-subtypes of GABAA receptors, which are involved in the regulation of anxiety, sleep, and sedation. DIBPD has been studied extensively for its potential therapeutic applications in the treatment of anxiety disorders and sleep disorders.
作用机制
DIBPD acts as a positive allosteric modulator of GABAA receptors, which are the major inhibitory neurotransmitter receptors in the brain. By binding to the α2/α3-subtypes of GABAA receptors, DIBPD enhances the inhibitory effects of GABA on neuronal activity, leading to a decrease in anxiety, arousal, and wakefulness. DIBPD also has some affinity for the α1-subtype of GABAA receptors, which are involved in the sedative and hypnotic effects of benzodiazepines.
Biochemical and Physiological Effects:
DIBPD has been shown to have a range of biochemical and physiological effects in animal and human studies. These include anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic effects. DIBPD has also been found to modulate the release of various neurotransmitters, including GABA, glutamate, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
实验室实验的优点和局限性
DIBPD has several advantages as a research tool for studying the role of GABAA receptors in neuropsychiatric disorders. It is a potent and selective ligand for the α2/α3-subtypes of GABAA receptors, which are the main targets for benzodiazepines in the brain. DIBPD has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, DIBPD has some limitations as a research tool, including its high cost, limited availability, and potential for side effects such as sedation and amnesia.
未来方向
There are several future directions for research on DIBPD and its potential therapeutic applications. One area of interest is the development of more selective and potent ligands for the α2/α3-subtypes of GABAA receptors, which could have improved efficacy and safety profiles compared to existing benzodiazepines. Another area of interest is the investigation of the role of GABAA receptors in the pathophysiology of neuropsychiatric disorders, such as anxiety, depression, and schizophrenia, and the development of novel treatments based on this knowledge. Finally, there is a need for further research on the long-term effects of DIBPD and other benzodiazepines on brain function and cognition, particularly in elderly and vulnerable populations.
合成方法
DIBPD can be synthesized by a multistep process involving the reaction of 4-(4-(Diethylamino)butyl)-1-piperidinylamine with 10,11-dihydrobenzo[b][1,4]diazepine-5,11-dione in the presence of a suitable solvent and a catalyst. The reaction proceeds via a series of intermediate steps, including N-alkylation, ring closure, and oxidation, to yield the final product in high purity and yield.
科学研究应用
DIBPD has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of anxiety disorders, sleep disorders, and other neuropsychiatric conditions. In animal models, DIBPD has been shown to have anxiolytic, sedative, and hypnotic effects, which are mediated by its selective binding to the α2/α3-subtypes of GABAA receptors. In clinical trials, DIBPD has been found to be effective in reducing anxiety symptoms and improving sleep quality in patients with generalized anxiety disorder, panic disorder, and insomnia.
属性
CAS 编号 |
142860-99-9 |
|---|---|
产品名称 |
5-((4-(4-(Diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one |
分子式 |
C28H38N4O2 |
分子量 |
462.6 g/mol |
IUPAC 名称 |
11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C28H38N4O2/c1-3-30(4-2)18-10-9-11-22-16-19-31(20-17-22)21-27(33)32-25-14-7-5-12-23(25)28(34)29-24-13-6-8-15-26(24)32/h5-8,12-15,22H,3-4,9-11,16-21H2,1-2H3,(H,29,34) |
InChI 键 |
SRLMLQNXERJQPS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
规范 SMILES |
CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
其他 CAS 编号 |
142860-99-9 |
同义词 |
5-((4-(4-(diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one DIBA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
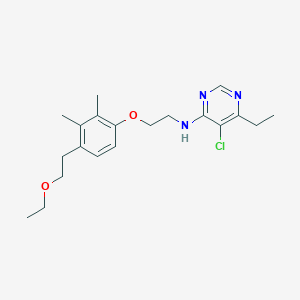

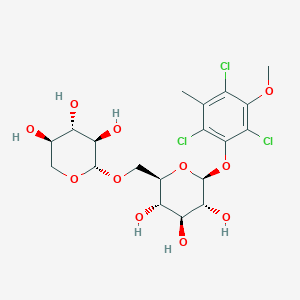
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)

![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)

